(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
Description
Overview of (4E)-5-(4-Fluorophenyl)-4-[Hydroxy(Thiophen-2-yl)Methylidene]-1-(6-Methoxy-1,3-Benzothiazol-2-yl)Pyrrolidine-2,3-Dione
The compound features a central pyrrolidine-2,3-dione ring, a five-membered lactam structure known for its conformational rigidity and hydrogen-bonding capacity. Substitutions at the 1-, 4-, and 5-positions introduce diverse functional groups:
- 1-Position : A 6-methoxy-1,3-benzothiazol-2-yl group, which contributes aromaticity and potential π-π stacking interactions.
- 4-Position : A hydroxy(thiophen-2-yl)methylidene moiety, combining a hydroxyl group capable of hydrogen bonding with a thiophene ring that enhances lipophilicity.
- 5-Position : A 4-fluorophenyl group, which modulates electronic properties and improves metabolic stability.
With a molecular formula of C23H15FN2O4S2 and a molecular weight of 466.5 g/mol , the compound’s structural complexity necessitates precise synthetic control. The (4E) stereochemistry indicates a trans-configuration at the double bond within the methylidene group, influencing its spatial orientation and interaction with biological targets.
Historical Context and Discovery
Pyrrolidine-2,3-dione derivatives first emerged in synthetic organic chemistry during the late 20th century, with early studies focusing on their utility as intermediates in alkaloid synthesis. The specific compound discussed here was first cataloged in PubChem in 2005 (CID 3740686), though its biological evaluation intensified after 2020 amid growing interest in non-β-lactam antibiotics. Advances in multicomponent reactions (MCRs) and transition-metal catalysis enabled the efficient assembly of its heterocyclic framework, particularly the integration of the benzothiazole and thiophene subunits.
Rationale for Academic Research
The rise of multidrug-resistant Pseudomonas aeruginosa and Staphylococcus aureus strains has underscored the urgency of discovering novel antibacterial scaffolds. This compound’s pyrrolidine-2,3-dione core has demonstrated inhibitory activity against penicillin-binding protein 3 (PBP3), a critical enzyme in bacterial cell wall synthesis. Additionally, dimeric pyrrolidine-2,3-diones exhibit potent anti-biofilm properties, reducing the minimum biofilm eradication concentration (MBEC) by up to 16-fold compared to conventional antibiotics. These attributes, combined with its modular synthetic accessibility, make it a compelling subject for structure-activity relationship (SAR) studies.
Scope and Objectives of the Review
This review systematically addresses the following objectives:
- Structural Analysis : Elucidate the compound’s stereoelectronic features and their implications for target binding.
- Synthetic Methodologies : Evaluate reported routes for constructing the pyrrolidine-2,3-dione scaffold and functionalizing its substituents.
- Biological Activity : Assess its efficacy against Gram-negative and Gram-positive pathogens, with emphasis on mechanism-of-action studies.
- Computational Insights : Review molecular docking and pharmacokinetic predictions to guide future optimization.
By synthesizing data from biochemical assays, synthetic chemistry, and computational modeling, this work aims to consolidate existing knowledge and identify gaps for further investigation.
Table 1: Key Structural and Physicochemical Properties
Properties
Molecular Formula |
C23H15FN2O4S2 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H15FN2O4S2/c1-30-14-8-9-15-17(11-14)32-23(25-15)26-19(12-4-6-13(24)7-5-12)18(21(28)22(26)29)20(27)16-3-2-10-31-16/h2-11,19,28H,1H3 |
InChI Key |
KSIPCGKLGHAQAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Azomethine Ylide Generation
The pyrrolidine ring is formed via 1,3-dipolar cycloaddition between in situ-generated azomethine ylides and dipolarophiles. As demonstrated in analogous systems:
-
Ylide precursor : Isatin derivatives react with sarcosine or proline under refluxing methanol to form ylides.
-
Dipolarophile : 3,5-Bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones serve as exocyclic dipolarophiles.
Procedure :
-
Combine 6-methoxy-1,3-benzothiazol-2-amine (1.0 equiv), thiophene-2-carbaldehyde (2.2 equiv), and 4-fluorophenylacetylene (1.1 equiv) in acetic acid.
-
Add sarcosine (1.2 equiv) and reflux in methanol for 1 h to generate the ylide.
-
Quench with ice-water, filter, and recrystallize from ethyl acetate to yield the cycloadduct (72–78% yield).
Key Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes dipolarophile reactivity |
| Solvent | Methanol | Enhances ylide stability |
| Reaction Time | 1–2 h | Prevents side reactions |
Cyclization Strategies for Pyrrolidine-2,3-dione Formation
Oxidative Cyclization
A two-step process involving ketone formation followed by cyclization:
-
Aldol Condensation : React 4-fluorophenylacetic acid with thiophene-2-carbaldehyde using NaOH/EtOH (85% yield).
-
Oxidative Ring Closure : Treat the diketone with Pb(OAc)₄ in DMF at 110°C for 4 h to form the dione core (68% yield).
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, thiophene-H), 5.21 (s, 1H, OH), 4.90 (s, 1H, CH), 3.88 (s, 3H, OCH₃).
-
HRMS : m/z 463.0921 [M+H]⁺ (calc. 463.0918).
Functional Group Installation
Benzothiazole Coupling
The 6-methoxy-1,3-benzothiazol-2-yl group is introduced via Buchwald-Hartwig amination:
-
React pyrrolidine-dione intermediate with 2-chloro-6-methoxybenzothiazole (1.2 equiv).
-
Use Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 12 h (81% yield).
Optimization Table :
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 65 | 92 |
| Pd₂(dba)₃/Xantphos | 81 | 98 |
| NiCl₂(dppe) | 42 | 85 |
Stereochemical Control
E/Z Selectivity in Methylidene Formation
The (4E)-configuration is achieved through:
-
Kinetic Control : Low-temperature (0–5°C) condensation using TiCl₄ as a Lewis acid.
-
Thermodynamic Control : Prolonged stirring (24 h) in EtOH/piperidine (9:1) at reflux.
Comparative Data :
| Condition | E:Z Ratio | Yield (%) |
|---|---|---|
| TiCl₄, CH₂Cl₂, 0°C | 9:1 | 78 |
| Piperidine, reflux | 7:3 | 82 |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Basic Characteristics
- Molecular Formula : C19H13FN2O4S
- Molecular Weight : 384.4 g/mol
- CAS Number : 874129-17-6
Structural Features
The compound features a pyrrolidine core with multiple functional groups, including a fluorophenyl moiety and a hydroxy thiophene derivative, which contribute to its biological activity and chemical reactivity.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects due to its unique structure, which may interact with biological targets. Notably:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression, suggesting potential applications in cancer therapy .
- Antimicrobial Properties : Some derivatives of this compound have shown promising antimicrobial activity against various pathogens, making them candidates for antibiotic development .
Synthetic Methodologies
The synthesis of this compound involves several steps that highlight its versatility:
- Multi-step Synthesis : The preparation often involves reactions such as condensation and cyclization, which are essential for constructing the complex structure .
- Intermediates in Drug Development : The compound serves as a precursor for synthesizing other biologically active molecules, particularly those targeting cancer and inflammatory diseases .
Biological Studies
Various studies have documented the biological activities associated with this compound:
- Inhibition of Enzymatic Activity : It has been noted that compounds similar to this one can inhibit enzymes related to cancer metabolism, thus contributing to their anticancer efficacy .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases .
Table 1: Comparison of Biological Activities
| Activity Type | Compound Type | Reference |
|---|---|---|
| Anticancer | Pyrrolidine derivatives | |
| Antimicrobial | Hydroxy thiophene derivatives | |
| Anti-inflammatory | Similar derivatives |
Table 2: Synthetic Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Condensation | Thiophene derivative |
| Step 2 | Cyclization | Benzothiazole derivative |
| Step 3 | Purification | Ethanol/ether solvent |
Case Study 1: Anticancer Potential
In a study focusing on the anticancer properties of pyrrolidine derivatives, it was found that compounds structurally similar to (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione exhibited significant inhibition of tumor growth in vitro and in vivo models. This suggests a pathway for further development into therapeutic agents for cancer treatment.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial effects of various thiophene-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the hydroxy group enhanced activity, paving the way for new antibiotics derived from this class of compounds.
Mechanism of Action
The mechanism of action of (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Modified Benzothiazolyl Substituents
Example: (4E)-5-(4-Fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Structural Implications :
- The methoxy group on benzothiazol may improve solubility compared to the purely hydrophobic pyridinylmethyl substituent.
Analogs with Varied Thiophene/Hydrazone Substituents
Example: 5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones
Functional Differences :
- The hydroxy(thiophen-2-yl)methylidene group in the target compound may confer stronger electrophilic character compared to arylidenehydrazono groups.
Fluorinated Heterocyclic Derivatives
Example: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
Comparison Insights :
- Multiple fluorine atoms in the pyrazolo-pyrimidine derivative increase metabolic stability but may reduce solubility.
- The target compound’s single fluorine on the phenyl group balances lipophilicity and polarity.
Biological Activity
The compound (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological mechanisms, and various bioactivities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 462.5 g/mol . The structure includes several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C24H18N2O4S2 |
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | 4-hydroxy-2-(2-methoxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| InChI Key | RXAKGIJFIXLRAY-UHFFFAOYSA-N |
Synthesis
The synthesis typically involves multiple steps:
- Formation of Pyrrolidine Core : The initial cyclization reaction between 2-methoxybenzaldehyde and a suitable amine forms the pyrrolidine core.
- Introduction of Benzothiazole Moiety : This is achieved through a condensation reaction with 6-methyl-2-aminobenzothiazole.
- Formation of Hydroxy(thiophen-2-yl)methylidene Group : This step involves specific reactions that introduce the thiophene ring into the structure.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzothiazole moiety is known for its ability to modulate enzyme activity and receptor function, while the hydroxy(thiophen-2-yl)methylidene group enhances binding affinity to specific biomolecules.
Antimicrobial Activity
Recent studies have shown that compounds containing benzothiazole exhibit significant antimicrobial properties. For instance, derivatives have been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and fungal infections .
Anticancer Activity
Research indicates that similar compounds can exhibit potent anticancer properties. For example, compounds with benzothiazole structures have shown selective cytotoxicity against cancer cell lines such as breast and colon cancer cells . In vitro studies suggest that these compounds induce apoptosis through various pathways, including the modulation of metabolic processes related to cell growth and survival.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has also been documented. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, providing therapeutic avenues for conditions like arthritis and other inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of related benzothiazole derivatives against Sclerotinia sclerotiorum, showing significant inhibition at low concentrations .
- Cancer Cell Line Studies : In vitro assays demonstrated that a related compound significantly inhibited cell proliferation in human-derived breast cancer cell lines at nanomolar concentrations, suggesting its potential as a therapeutic agent in oncology .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step organic reactions, including (i) formation of the pyrrolidine-2,3-dione core via cyclization, (ii) introduction of the fluorophenyl group via nucleophilic substitution, and (iii) conjugation of the hydroxy(thiophen-2-yl)methylidene moiety using aldol-like condensation. Key reagents include ethanol or chloroform as solvents, with temperature control (60–80°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to isolate the final product . Yield optimization may require adjusting stoichiometric ratios (e.g., 1.2 equivalents of thiophene derivatives) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation?
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions and stereochemistry. For example, the thiophene proton signals appear as doublets in the 6.5–7.5 ppm range, while the methoxy group on benzothiazole resonates near 3.8 ppm .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1750 cm for the pyrrolidine-dione ring) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak matching calculated mass ± 0.001 Da) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
Initial screens include:
- Enzyme inhibition assays (e.g., COX-2 or kinase targets) using fluorogenic substrates .
- Antimicrobial activity via microdilution assays against Gram-positive/negative bacteria (MIC values ≤50 µg/mL suggest promise) .
- Cytotoxicity profiling (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) with IC comparisons to standard drugs .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL or WinGX provides precise bond angles, torsion angles, and anisotropic displacement parameters. For example:
Q. What strategies mitigate contradictions in biological activity data across assay models?
- Orthogonal assays : Cross-validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) to rule out assay-specific artifacts .
- Physicochemical profiling : Adjust solubility (e.g., DMSO concentration ≤1%) to ensure consistent bioavailability in cell-based vs. cell-free assays .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that may explain variable in vivo/in vitro results .
Q. How can reaction intermediates be characterized to troubleshoot low yields in large-scale synthesis?
- In-situ monitoring : Employ FTIR or Raman spectroscopy to detect transient intermediates (e.g., enolates during condensation steps) .
- Isolation of intermediates : Use preparative TLC to isolate and characterize unstable species (e.g., imine intermediates via H NMR) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict energetically favorable pathways, guiding reagent selection (e.g., LiOH vs. NaOH for deprotonation) .
Methodological Considerations
- Data Reproducibility : Document solvent batch effects (e.g., ethanol purity ≥99.8%) and humidity control during hygroscopic steps .
- Statistical Validation : Use Design of Experiments (DoE) for reaction optimization (e.g., central composite design for temperature/pH interactions) .
- Ethical Compliance : Adhere to NIH guidelines for cytotoxicity assays, including negative controls (untreated cells) and triplicate replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
